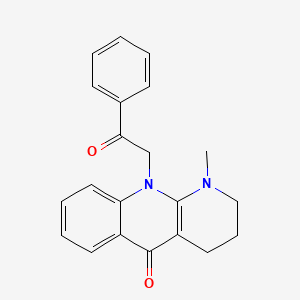
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl-: is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a pyridoquinoline core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- typically involves multi-step organic reactions. One common method includes the use of indole-2-carboxylic derivatives as starting materials, which undergo intramolecular N–H/C–H coupling to form the pyridoquinoline core . The reaction conditions often involve the use of catalysts such as iron (Fe) and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- has been studied for its potential as an antileishmanial agent . It has shown efficacy in inhibiting the growth of Leishmania parasites, making it a candidate for further drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug discovery, particularly in the treatment of parasitic infections and possibly other diseases.
Industry: In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it is believed to inhibit key enzymes or pathways essential for the survival of Leishmania parasites . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
相似化合物的比较
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar quinoline core and has been studied for its antileishmanial properties.
4-hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development.
Uniqueness: Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- stands out due to its specific functional groups and structural configuration
属性
CAS 编号 |
60315-51-7 |
|---|---|
分子式 |
C21H20N2O2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-methyl-10-phenacyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C21H20N2O2/c1-22-13-7-11-17-20(25)16-10-5-6-12-18(16)23(21(17)22)14-19(24)15-8-3-2-4-9-15/h2-6,8-10,12H,7,11,13-14H2,1H3 |
InChI 键 |
UPZFBTCTMOQKEN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


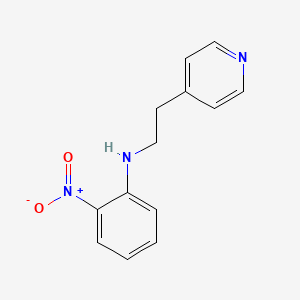



![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
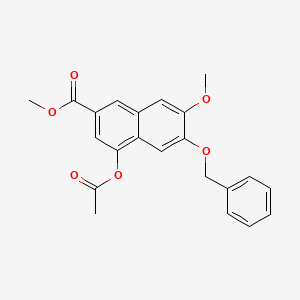


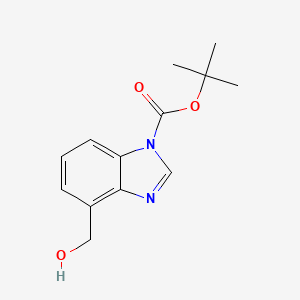
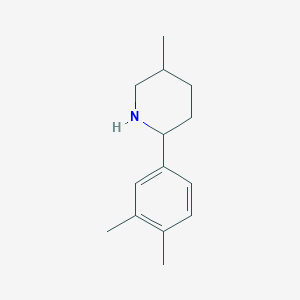
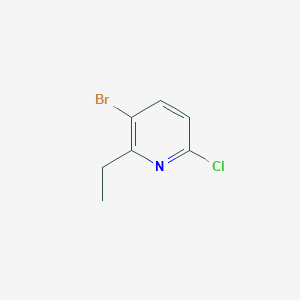
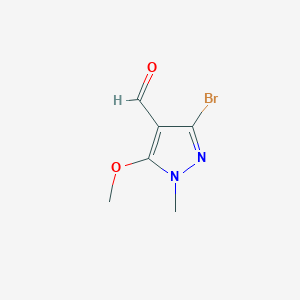
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
